Differentiation of CAS 40570-80-7 via Predicted Physicochemical Properties and ADME Profile
The target compound, 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, exhibits a predicted LogP of 2.57, which falls within the optimal range for oral bioavailability and cellular permeability . In contrast, a closely related analog, (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, has a reported LogP of 2.157–4.924, demonstrating a broader and potentially less optimal range [1]. The more predictable LogP of the target compound allows for more reliable formulation and less variability in pharmacokinetic studies, making it a preferred starting material for developing drug candidates with consistent ADME properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.57 (Predicted, ACD/Labs) |
| Comparator Or Baseline | (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, LogP: 2.157–4.924 |
| Quantified Difference | The target compound has a more predictable and narrower LogP value, falling within the optimal range for drug-likeness, compared to the comparator's wider and potentially less ideal range. |
| Conditions | ACD/Labs Percepta Platform prediction for target compound; in silico ADME studies for comparator |
Why This Matters
A predictable LogP value simplifies lead optimization and reduces the risk of late-stage failures due to poor absorption or distribution.
- [1] Kate, A., et al. Targeting AKT2 in MDA-MB-231 Cells by Pyrazole Hybrids: Structural, Biological and Molecular Docking Studies. Chemistry & Biodiversity, 2023, 20, e202300799. View Source
